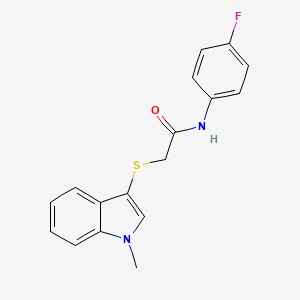
N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15FN2OS and its molecular weight is 314.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, with a molecular formula of C17H15FN2OS and a molecular weight of 314.38 g/mol, is a compound of interest in various biological studies. This compound is characterized by its unique structural features, including a fluorinated phenyl group and an indole-derived thioacetamide moiety. Its potential biological activities make it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of this compound have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for some derivatives . The compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections caused by bacteria like Staphylococcus aureus and Staphylococcus epidermidis.
The mechanism of action for these compounds includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR . This suggests that the compound may interfere with critical enzymatic processes in bacterial cells, leading to their death or inhibition.
Cytotoxicity and Safety Profile
Safety assessments reveal that these compounds exhibit low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 . Additionally, cytotoxicity tests on Vero cells showed IC50 values greater than 60 µM, suggesting that the compounds are relatively non-toxic at therapeutic concentrations .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several derivatives were tested against common pathogens. Compound 7b emerged as the most active derivative, significantly outperforming others in both MIC and MBC/MFC assays. The study utilized time-kill assays to assess the kinetics of bacterial kill, confirming rapid bactericidal effects within hours of exposure .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound with established antibiotics like Ciprofloxacin and Ketoconazole. The combination therapy resulted in reduced MICs for both antibiotics, enhancing their efficacy against resistant strains .
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2OS |
| Molecular Weight | 314.38 g/mol |
| Minimum Inhibitory Concentration (MIC) | 0.22 - 0.25 μg/mL |
| Hemolytic Activity | 3.23% - 15.22% lysis |
| IC50 (Cytotoxicity on Vero Cells) | >60 µM |
| DNA Gyrase Inhibition IC50 | 12.27 - 31.64 µM |
| DHFR Inhibition IC50 | 0.52 - 2.67 µM |
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20-10-16(14-4-2-3-5-15(14)20)22-11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVSKJJTNZWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














